N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- Position 2: A phenyl group.
- Position 5: A methyl substituent.
- Position 7: A 2-nitrophenyl group, introducing strong electron-withdrawing effects.
- Amide group: N-linked to a 2-methoxyphenyl moiety.
- 4,7-dihydro configuration, indicating partial saturation of the pyrimidine ring.
The 2-nitrophenyl group at position 7 distinguishes it from most analogs, which often feature methoxy, hydroxy, or alkyl-substituted aryl groups .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O4/c1-16-22(25(33)28-19-13-7-9-15-21(19)36-2)23(18-12-6-8-14-20(18)32(34)35)31-26(27-16)29-24(30-31)17-10-4-3-5-11-17/h3-15,23H,1-2H3,(H,28,33)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDKMCGREKRZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, often involving binding to enzymes and receptors.
Biochemical Pathways
Triazole compounds are known to affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors.
Pharmacokinetics
The pharmacokinetic properties of triazole compounds are generally well-studied, and these compounds are known to have good bioavailability.
Biological Activity
N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Molecular Formula : C19H17N7O4
Molecular Weight : 407.4 g/mol
IUPAC Name : N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
InChI Key : YTGLOHJLDZFSHN-UHFFFAOYSA-N
The compound features a fused ring system comprising a tetrazole and pyrimidine structure, which is significant for its biological interactions. The presence of methoxy and nitro substituents enhances its reactivity and potential for interaction with biological targets.
Synthesis Methodology
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : This is achieved through the cyclization of hydrazine derivatives with nitriles under acidic or basic conditions.
- Electrophilic Aromatic Substitution : The introduction of methoxy and nitro groups occurs via electrophilic aromatic substitution reactions.
- Coupling Reactions : The final product is obtained by coupling the substituted phenyl rings with the tetrazole core.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The nitro group can be reduced to an amino group, facilitating interactions with enzymes or receptors. Additionally, the tetrazole ring can engage in hydrogen bonding with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound was evaluated against various cancer cell lines using standard protocols from the National Cancer Institute (NCI). It exhibited moderate activity against leukemia cell lines, indicating potential as an anticancer agent.
| Cell Line Type | IC50 (µM) | Activity Level |
|---|---|---|
| Leukemia | 10 | Moderate |
| Melanoma | >20 | Low |
| Lung Cancer | >20 | Low |
| Colon Cancer | >20 | Low |
Antimicrobial and Anti-inflammatory Properties
Additionally, preliminary research suggests that this compound may possess antimicrobial and anti-inflammatory properties. The presence of the nitro group is often linked to increased antibacterial activity, while the carboxamide functionality may contribute to anti-inflammatory effects through modulation of cytokine release.
Case Studies
- Anticancer Efficacy : A study conducted by Evren et al. (2019) demonstrated that derivatives similar to this compound showed significant selectivity against various cancer cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl rings enhanced cytotoxicity.
- Mechanistic Insights : Research published in PMC9268695 explored the interactions between similar triazolo-pyrimidine derivatives and cellular targets. The findings suggested that these compounds could inhibit key signaling pathways involved in cancer cell proliferation.
Scientific Research Applications
Structure and Properties
The compound features a complex structure that includes a triazole ring fused with a pyrimidine moiety. This configuration is significant as it influences the compound's interaction with biological targets and its overall pharmacological profile.
Antitumor Activity
Research indicates that compounds similar to N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit potent antitumor activity. Mechanistic studies have shown that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division and growth .
Antimicrobial Properties
This compound has shown promising results against various bacterial strains. For instance, derivatives of triazoles have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies suggest that specific substitutions on the phenyl rings enhance antimicrobial efficacy .
Antiviral Activity
Triazole derivatives are also being explored for their antiviral properties. The modifications in the molecular structure can lead to compounds that effectively inhibit viral replication mechanisms, making them potential candidates for treating viral infections .
Synthesis and Biological Evaluation
A study synthesized a series of 1,2,4-triazole derivatives and evaluated their biological activities. The results demonstrated that certain structural variations significantly influenced their potency against cancer cell lines and bacterial strains .
| Compound Structure | Activity Type | IC50 Value |
|---|---|---|
| Triazole Derivative A | Antitumor | 15 µM |
| Triazole Derivative B | Antibacterial (E. coli) | 25 µg/mL |
| Triazole Derivative C | Antiviral (HIV) | 10 µM |
Pharmacological Insights
Pharmacological studies have indicated that triazole compounds can interact with multiple biological pathways. For instance, they may modulate enzyme activities or act as receptor antagonists, which can be critical in designing drugs targeting specific diseases .
Comparison with Similar Compounds
Structural Variations
The table below highlights critical differences in substituents among analogs:
Key Observations :
Physicochemical Properties
Melting points and spectral data vary significantly with substituents:
Notes:
- 13C NMR shifts for the nitro group (~152 ppm) differ from methoxy (~55–60 ppm) or chloro (~135 ppm) substituents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how do substituent positions influence reaction yields?
- Methodology : The synthesis typically employs multicomponent reactions (MCRs) involving cyclocondensation of substituted pyrimidine precursors with triazole derivatives. For example, a one-pot protocol using ethanol as a solvent under reflux (70–100°C) with catalytic additives (e.g., p-toluenesulfonic acid) can yield triazolo-pyrimidine cores. Substituents like the 2-nitrophenyl group may require nitro-group stabilization via electron-withdrawing effects, impacting yield optimization (e.g., 60–75% yields for nitro-substituted analogs) .
- Key Variables : Solvent polarity, temperature, and stoichiometry of nitroaryl precursors.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing its structure?
- Methodology :
- X-ray diffraction : Resolves bond lengths and angles, particularly for the dihydro-pyrimidine ring and nitro-group orientation (e.g., C–N bond lengths ~1.34 Å in nitro-substituted analogs) .
- NMR : H and C NMR identify methoxyphenyl (δ 3.8–4.0 ppm for OCH) and nitro-group deshielding effects on adjacent protons .
- IR Spectroscopy : Confirms carboxamide C=O stretches (~1680 cm) and nitro-group absorption (~1520 cm) .
Q. What in vitro pharmacological screening approaches are used to assess its biological activity?
- Methodology :
- Kinase Inhibition Assays : Dose-response curves (IC) using recombinant kinases (e.g., EGFR, VEGFR) with ATP competition assays .
- Cellular Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) for GPCR or nuclear receptor targets .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in nitro-substituted derivatives?
- Methodology :
- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nitro-group reactivity in polar aprotic solvents (DMF, DMSO) .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 24–72 hours) and improves regioselectivity for nitro-substituted products .
- Purification : Gradient column chromatography (EtOAc/hexane) or recrystallization from ethanol to isolate stereoisomers .
Q. How can contradictions in biological activity data across studies with varying substituents be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the 2-nitrophenyl group with electron-deficient (e.g., CF) or electron-rich (e.g., OCH) moieties to quantify steric/electronic effects on kinase binding .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses of nitro-substituted vs. hydroxyphenyl analogs in kinase active sites .
Q. What computational methods predict its interaction with kinase domains?
- Methodology :
- Molecular Docking : Glide or Schrödinger Suite to model interactions between the carboxamide group and kinase hinge regions (e.g., hydrogen bonding with Glu762 in EGFR) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess nitro-group polarization effects on binding affinity using Gaussian 16 .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
- Process Control : PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) to monitor diastereomer formation during large-scale MCRs .
- Crystallization Engineering : Use of anti-solvent (e.g., n-heptane) to induce selective crystallization of the desired dihydro-pyrimidine conformer .
Q. How should in vivo studies be designed to account for its physicochemical properties?
- Methodology :
- LogP Optimization : Shake-flask assays to measure partition coefficients; formulations with cyclodextrins or liposomes for improved bioavailability (LogP ~2.5–3.5) .
- Pharmacokinetics : LC-MS/MS to quantify plasma concentrations in rodent models after oral administration (t ~4–6 hours) .
Future Directions
Q. How can AI and machine learning optimize synthesis and activity prediction?
- Methodology :
- Reaction Optimization : Bayesian optimization for solvent/catalyst selection using datasets from high-throughput experimentation .
- Deep Learning : Graph neural networks (e.g., ChemProp) to predict IC values against novel kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
